molecular formula C5H4IN5 B8619413 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B8619413
M. Wt: 261.02 g/mol
InChI Key: SEZHSDIASVNRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of an iodine atom at the 8th position and an amine group at the 2nd position of the triazolo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported to yield triazolo[1,5-a]pyrazines . The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of microwave-assisted synthesis and mechanochemical methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyrazines, which can have different functional groups replacing the iodine atom or modifications to the amine group.

Scientific Research Applications

8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinases or other enzymes involved in cell signaling, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both iodine and amine groups

Properties

Molecular Formula

C5H4IN5

Molecular Weight

261.02 g/mol

IUPAC Name

8-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C5H4IN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10)

InChI Key

SEZHSDIASVNRCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (5.500 g; 32.43 mmol) is suspended in water (40.0 ml) before HI (67%, 21.855 ml; 194 mmol) is added. The mixture is stirred at 50° C. for 16 h and monitored by HPLC. The mixture is cooled to Rt, diluted with water. After adding NaOH till pH 14 is reached, the resulting suspension is cooled to 0° C. and all solids are filtered off giving 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (7.850 g; 30.074 mmol) as a yellow solid.
Quantity
5.5 g
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reactant
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21.855 mL
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reactant
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0 (± 1) mol
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reactant
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40 mL
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solvent
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